![molecular formula C6H6ClNO B183929 3-Chloro-5-methoxypyridine CAS No. 95881-83-7](/img/structure/B183929.png)
3-Chloro-5-methoxypyridine
Overview
Description
3-Chloro-5-methoxypyridine is a pharmaceutical intermediate . It is a heterocyclic compound and a derivative of pyridine . The molecular formula is C6H6ClNO .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methoxypyridine consists of a pyridine ring with a chlorine atom and a methoxy group attached to it . The molecular weight is 143.57100 .
Physical And Chemical Properties Analysis
3-Chloro-5-methoxypyridine has a molecular weight of 143.57100 . It has a density of 1.21g/cm3 . The boiling point is 198.4ºC at 760mmHg . The flash point is 73.8ºC .
Scientific Research Applications
Chemical Synthesis
“3-Chloro-5-methoxypyridine” is used as a starting material in chemical synthesis . It’s a unique chemical that can be used to produce other compounds, which can then be used in various applications.
Production of Herbicides and Insecticides
This compound has been used in the synthesis of some herbicides and insecticides . This is due to its unique properties that make it effective in controlling pests.
Fluorinated Pyridines Synthesis
“3-Chloro-5-methoxypyridine” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Medical Research
Fluoropyridines, which can be synthesized from “3-Chloro-5-methoxypyridine”, present a special interest as potential imaging agents for various biological applications . This is particularly useful in medical research and diagnostics.
Agricultural Research
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “3-Chloro-5-methoxypyridine” can play a crucial role in this process.
Chromatographic Separations
“3-Chloro-5-methoxypyridine” can be used in chromatographic separations . This is due to its unique properties that enhance the chromatographic separations after some hydroxyl groups of the anchored β-CD were substituted by the 3-chloro-5-methylphenylcarbamate groups .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it’s involved in .
Mode of Action
3-Chloro-5-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium, to form new carbon-carbon bonds . The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Safety and Hazards
3-Chloro-5-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
3-chloro-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHLLHHHQAFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454908 | |
Record name | 3-Chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95881-83-7 | |
Record name | 3-Chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings of the research on 3-chloro-5-methoxypyridine?
A1: The research [] focuses on the synthesis of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration reactions. The authors successfully synthesized the target compound and demonstrated that its nitration can yield either the mono-nitro derivative (5-chloro-3-methoxy-2-nitropyridine N-oxide) or the di-nitro derivative (3-chloro-5-methoxy-2,6-dinitropyridine) depending on the reaction conditions. This finding highlights the influence of reaction parameters on the regioselectivity of nitration in this substituted pyridine N-oxide system. The study also explored the removal of substituents (chloro and methoxy groups) through base hydrolysis.
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